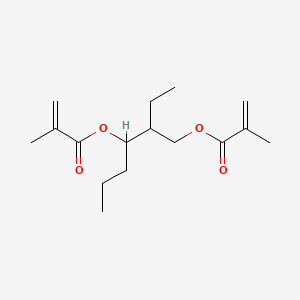
2-Ethyl-1,3-hexanediol, dimethacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1,3-hexanediol, dimethacrylate is an organic compound with the molecular formula C14H24O4. It is a derivative of 2-ethyl-1,3-hexanediol, where the hydroxyl groups are esterified with methacrylic acid. This compound is used in various industrial applications, particularly in the production of polymers and resins due to its ability to undergo polymerization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1,3-hexanediol, dimethacrylate typically involves the esterification of 2-ethyl-1,3-hexanediol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the efficiency and yield of the product. The continuous removal of water and the use of high-purity reactants are crucial for obtaining a high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-1,3-hexanediol, dimethacrylate primarily undergoes polymerization reactions due to the presence of methacrylate groups. These groups can participate in free radical polymerization, leading to the formation of cross-linked polymers.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Esterification: Catalyzed by acids like sulfuric acid or p-toluenesulfonic acid.
Major Products
The major products formed from the polymerization of this compound are cross-linked polymers, which are used in coatings, adhesives, and dental materials.
Aplicaciones Científicas De Investigación
2-Ethyl-1,3-hexanediol, dimethacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Utilized in dental materials and medical adhesives due to its biocompatibility and mechanical properties.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The primary mechanism of action of 2-ethyl-1,3-hexanediol, dimethacrylate involves its ability to undergo polymerization. The methacrylate groups in the compound can form free radicals under the influence of initiators, leading to the formation of polymer chains. These polymer chains can further cross-link, resulting in a three-dimensional network that imparts mechanical strength and stability to the material.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-1,3-hexanediol: The parent compound, which lacks the methacrylate groups and thus does not undergo polymerization.
1,6-Hexanediol dimethacrylate: Another dimethacrylate compound with similar polymerization properties but different molecular structure.
Uniqueness
2-Ethyl-1,3-hexanediol, dimethacrylate is unique due to its specific molecular structure, which combines the properties of 2-ethyl-1,3-hexanediol and methacrylic acid. This combination allows it to participate in polymerization reactions, making it valuable in the production of high-performance materials.
Propiedades
Número CAS |
67952-76-5 |
|---|---|
Fórmula molecular |
C16H26O4 |
Peso molecular |
282.37 g/mol |
Nombre IUPAC |
[2-ethyl-3-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H26O4/c1-7-9-14(20-16(18)12(5)6)13(8-2)10-19-15(17)11(3)4/h13-14H,3,5,7-10H2,1-2,4,6H3 |
Clave InChI |
XCEMCGLOIBZVIY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(CC)COC(=O)C(=C)C)OC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetradecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B14461459.png)

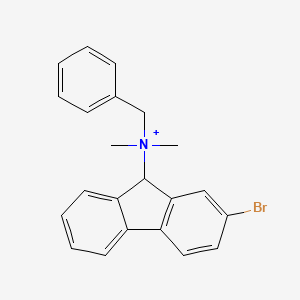
![N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide](/img/structure/B14461492.png)
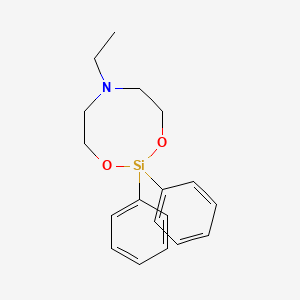

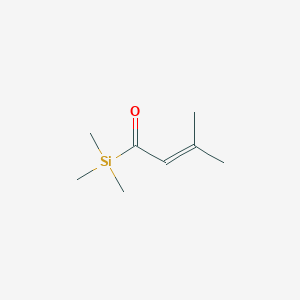
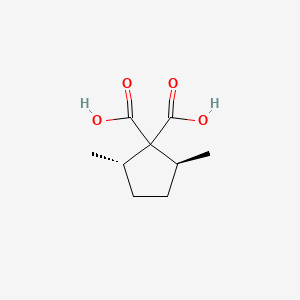
![5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14461513.png)
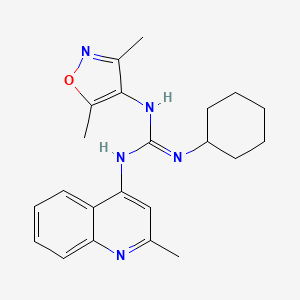
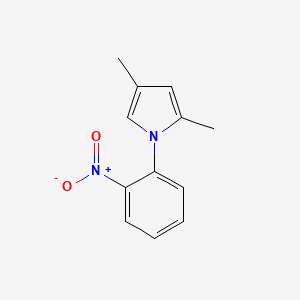
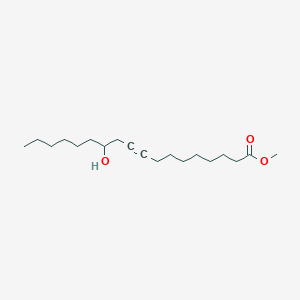
![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)
![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride](/img/structure/B14461546.png)
